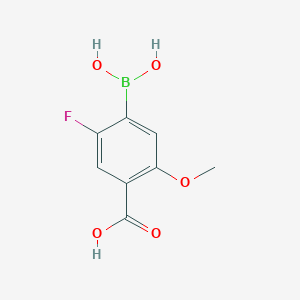

4-Borono-5-fluoro-2-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-fluoro-2-methoxybenzoic acid: (CAS Number: 1780187-45-2) is a chemical compound with the molecular formula C₈H₆BrFO₃ It falls within the class of benzoic acid derivatives and contains bromine, fluorine, and methoxy functional groups

IUPAC Name: 4-bromo-5-fluoro-2-methoxybenzoic acid

Molecular Weight: 249.04 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-bromo-5-fluoro-2-methoxybenzoic acid involves specific reactions and conditions. While I don’t have access to proprietary industrial methods, here’s a general synthetic route:

Bromination: Start with 2-methoxybenzoic acid and brominate it using a brominating agent (e.g., N-bromosuccinimide, NBS) in an inert solvent (e.g., chloroform). This introduces the bromine atom.

Fluorination: Next, fluorinate the brominated intermediate using a fluorinating reagent (e.g., potassium fluoride, KF) to replace the bromine with fluorine.

Acidification: Finally, acidify the fluorinated product to obtain 4-bromo-5-fluoro-2-methoxybenzoic acid.

Industrial Production: Industrial-scale production methods may involve more efficient and optimized processes, but the fundamental steps remain similar.

Chemical Reactions Analysis

4-Bromo-5-fluoro-2-methoxybenzoic acid can participate in various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the methoxy group. Common reagents include alkoxides or amines.

Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., converting the carboxylic acid group to an ester) or reduction (e.g., converting the carboxylic acid group to an alcohol).

Major Products: The major products depend on the specific reaction. For example, substitution may yield substituted benzoic acids or esters.

Scientific Research Applications

Medicinal Chemistry

4-Borono-5-fluoro-2-methoxybenzoic acid is investigated for its potential as a therapeutic agent. The presence of the boronic acid moiety allows it to act as a bioisostere for certain functional groups in drug design, particularly in the development of inhibitors for various enzymes.

- Case Study : Research has shown that compounds containing boronic acids can effectively inhibit serine/threonine kinases, which are critical in cancer pathways. For instance, modifications of similar compounds have demonstrated enhanced antiproliferative activity against cancer cell lines when fluorine is introduced in specific positions on the aromatic ring .

Biological Studies

The compound is utilized in biological assays to study its interactions with proteins and enzymes. Its ability to form reversible covalent bonds with target proteins makes it a valuable tool in chemical biology.

- Example : In studies targeting the ALK2 kinase involved in pediatric gliomas, derivatives of boronic acids have been shown to possess significant inhibitory activity, suggesting that similar compounds like this compound could be explored for therapeutic applications against aggressive tumors .

Synthetic Intermediate

In organic synthesis, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications that can lead to new derivatives with enhanced properties.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors for cancer treatment and other diseases |

| Biological Studies | Investigating protein interactions and enzyme inhibition mechanisms |

| Synthetic Intermediate | Used as a precursor in the synthesis of complex organic molecules |

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare it with related benzoic acid derivatives. Its uniqueness lies in the combination of bromine, fluorine, and methoxy groups.

Properties

Molecular Formula |

C8H8BFO5 |

|---|---|

Molecular Weight |

213.96 g/mol |

IUPAC Name |

4-borono-5-fluoro-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H8BFO5/c1-15-7-3-5(9(13)14)6(10)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12) |

InChI Key |

QVTFPYXYFIGPTD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C(=O)O)OC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.